molecular formula C9H6ClNO B057545 2-Chloro-4-phenyloxazole CAS No. 445470-08-6

2-Chloro-4-phenyloxazole

Cat. No. B057545
M. Wt: 179.6 g/mol
InChI Key: WZZRJXYIRGYIKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-phenyloxazole often involves multi-step reactions, incorporating techniques like cyclization, bromination, substitution, and chlorination. For instance, a related compound, 2-Chloro-6-chloromethylbenzothiazole, was synthesized via a five-step reaction process including cyclization and chlorization (Zheng-hong, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds in the oxazole family typically involves techniques like NMR, IR, mass spectrometry, and X-ray crystallography. For example, the structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole was elucidated using these methods, revealing a V-shaped molecule stabilized by van der Waals interactions (Kayalvizhi et al., 2011).

Chemical Reactions and Properties

2-Chloro-4-phenyloxazole and related compounds participate in various chemical reactions due to their functional groups. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent in the transformation of pyrazolines to pyrazoles (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structures. For instance, the crystal cohesion in certain oxazole derivatives can be attributed to slip-stacked π-π interactions, which are a result of the coplanarity of the organic framework (Baltzer et al., 1996).

Chemical Properties Analysis

The chemical properties of oxazole derivatives like 2-Chloro-4-phenyloxazole are often studied using various spectroscopic methods. For example, the chromogenic properties of 2-(2-carbomethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole were analyzed, revealing solvatochromism and photochromism, indicative of the compound's responsive nature to different environmental conditions (Vetrova et al., 2020).

Scientific Research Applications

  • Chemical Synthesis and Structural Studies :

    • Amino-acid Conjugates of Hapten : This study involves the synthesis and structural confirmation of amino-acid conjugates of a hapten related to 2-phenyloxazole-4-carboxylic acid, demonstrating its utility in chemical synthesis and structural analysis (Benoiton, Hudecz, & Chen, 2009).
    • Fluorescent Molecular Probes : The synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which incorporate a sulfonyl group at position 4 of the 2-phenyl ring, have been researched for potential biological applications (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Pharmacological and Biomedical Applications :

    • Monoamine Oxidase Inhibition : A series of 2-phenyloxazoles bearing an amide group at position 4 were synthesized and evaluated as potential inhibitors of human recombinant monoamine oxidases, showing good selectivity toward the MAO-B isoform. This suggests potential applications in treating neurological disorders (Di Paolo et al., 2019).
  • Material Science and Chemistry :

    • Synthesis of Functionalized Oxazoles : Research on the synthesis of various 2-phenyl-3,4-substituted oxazoles using 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template has implications for material science and organic chemistry (Misra & Ila, 2010).
    • Corrosion Inhibition : The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic environments has been studied, indicating potential applications in materials protection and engineering (Moretti, Guidi, & Fabris, 2013).
  • Computational and Theoretical Studies :

    • Quantum Mechanical Studies : A study on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with phenyloxazole structures, has been conducted to investigate their potential light-harvesting properties, which could be relevant in designing novel inhibitor molecules and in applications like dye-sensitized solar cells (Mary et al., 2019).

Safety And Hazards

The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that 2-Chloro-4-phenyloxazole could potentially be explored further in various fields, including medicinal chemistry.

properties

IUPAC Name

2-chloro-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJXYIRGYIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenyloxazole

Synthesis routes and methods

Procedure details

To a solution of 4-phenyl-1,3-oxazol-2(3H)-one (1.00 g, 62.0 mmol) in phosphorus oxychloride (18 ml) was added pyridine (0.974 ml, 12.0 mmol), and the mixture was stirred at 100° C. for 1 hour and 20 minutes. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give 176 mg (15.7%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.974 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Yield
15.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Ferrer Flegeau, ME Popkin, MF Greaney - Organic Letters, 2006 - ACS Publications
… The 2-chloro-4-phenyloxazole 8 proved to be an excellent substrate for Suzuki coupling under our optimized conditions. A range of boronic acids could be coupled to the chloride in …
Number of citations: 89 pubs.acs.org
S Bhaskaran, MSA Padusha, AM Sajith - ChemistrySelect, 2020 - Wiley Online Library
Carbon‐Carbon bond forming reactions using Suzuki‐Miyaura cross‐coupling (SMC) technology to construct aryl‐aryl, aryl‐heteroaryl or heteroaryl‐heteroaryl linkages continues to …
S ALCARO - 2017 - theses.hal.science
Ce travail a amené à la découverte de 16 substances biologiquement actives sur la base N, 5-diaryloxazol-2-amine (IC50, VEGFR2 TK). D’excellents résultats ont été atteints …
Number of citations: 0 theses.hal.science
P Šramel - 2017 - theses.fr
Les protéines kinases représentent le groupe d'enzymes qui servent d'intermédiaire pour la phosphorylation de protéines-le transfert d'un groupe phosphate de l'adénosine …
Number of citations: 3 www.theses.fr

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